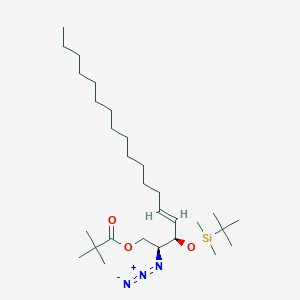

(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine

Description

Introduction and Chemical Characterization

Overview of (2S,3R,4E)-2-Azido-3-(tert-Butyldimethylsilyl)-1-Pivaloyl-erythro-Sphingosine

This synthetic sphingolipid derivative features a sphingosine backbone modified with three functional groups:

- Azide (-N₃) at C2 for bioorthogonal click chemistry applications .

- tert-Butyldimethylsilyl (TBDMS) protecting group at C3 to block hydroxyl reactivity during synthesis .

- Pivaloyl (2,2-dimethylpropanoyl) ester at C1 to enhance solubility and stability .

Its structure (Figure 1) retains the natural erythro (2S,3R) configuration and trans-4,5 double bond (4E) of endogenous sphingosine, critical for mimicking biological activity . The compound is synthesized via multistep routes starting from L-serine or Garner’s aldehyde, achieving yields up to 20% .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Backbone | Sphingosine (C18 amino alcohol) |

| Stereochemistry | 2S,3R (erythro), 4E double bond |

| Functional Groups | C1: Pivaloyl; C2: Azide; C3: TBDMS |

| Molecular Formula | C₂₉H₅₇N₃O₃Si |

| CAS Registry | 114275-42-2 |

Historical Context of Sphingolipid Research

Sphingolipids were first isolated from brain tissue by J.L.W. Thudichum in 1874, who named them after the Sphinx due to their enigmatic biochemical roles . Early studies focused on structural elucidation, culminating in the 1950s–1970s with the discovery of sphingolipid participation in membrane biology and signaling . The 1980s–2000s saw advances in synthetic methods, enabling derivatives like this compound to probe metabolic pathways and protein interactions .

Nomenclature and Classification

IUPAC Nomenclature for Sphingolipids

Per IUPAC guidelines, sphingolipid names specify:

- Sphingoid base : Root name (e.g., sphingosine, sphinganine).

- Substituents : Prefixes/suffixes for functional groups (azido, silyl, acyl).

- Stereochemistry : R/S configurations and double-bond geometry .

The systematic name for this compound is (2S,3R,4E)-2-azido-3-(tert-butyldimethylsilyloxy)-1-(2,2-dimethylpropanoyloxy)octadec-4-ene.

Table 2: Nomenclature Components

| Component | Specification | Source |

|---|---|---|

| Parent chain | Octadec-4-ene | |

| Stereodescriptors | 2S,3R,4E | |

| Substituents | Azide (C2), TBDMS (C3), pivaloyl (C1) |

Systematic vs. Trivial Names

- Systematic : Precisely defines structure but is cumbersome (e.g., the full IUPAC name above).

- Trivial : Shorthand like “azido-TBDMS-sphingosine” balances specificity and brevity .

Stereochemical Designations

Relationship to Natural Sphingolipids

The compound mirrors natural sphingosine but incorporates non-natural groups for research:

- Azide : Enables click chemistry conjugation with alkynes (e.g., DBCO-fluorophores) for metabolic tracking .

- TBDMS : Stabilizes intermediates during glycosphingolipid synthesis .

- Pivaloyl : Improves solubility in organic solvents for chromatographic purification .

Table 3: Comparison with Natural Sphingosine

| Property | Natural Sphingosine | Synthetic Derivative |

|---|---|---|

| C1 Substituent | -OH | Pivaloyl (-OCOC(CH₃)₃) |

| C2 Group | -NH₂ | -N₃ |

| C3 Protection | -OH | -O-TBDMS |

| Metabolic Stability | Subject to enzymatic degradation | Enhanced resistance to hydrolysis |

Significance in Biochemical Research

- Metabolic Labeling : The azide group allows fluorescent tagging via strain-promoted azide-alkyne cycloaddition (SPAAC), enabling real-time tracking of sphingolipid trafficking in live cells .

- Enzyme Studies : Inhibits protein kinase C (IC₅₀ ≈ 10 µM) and modulates calmodulin-dependent pathways, clarifying sphingolipid signaling roles .

- Glycosphingolipid Synthesis : Serves as a key intermediate in constructing complex glycosphingolipids like globotriaosylceramide (Gb3) .

- Membrane Biology : The TBDMS group facilitates studies on lipid rafts by altering hydrophobicity without disrupting stereochemistry .

Properties

IUPAC Name |

[(E,2S,3R)-2-azido-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H57N3O3Si/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(35-36(8,9)29(5,6)7)25(31-32-30)24-34-27(33)28(2,3)4/h22-23,25-26H,10-21,24H2,1-9H3/b23-22+/t25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUOSUDIKSYZMW-AMGHMTOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C(C)(C)C)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H57N3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401105691 | |

| Record name | Propanoic acid, 2,2-dimethyl-, 2-azido-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-octadecenyl ester, [R-[R*,S*-(E)]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114275-42-2 | |

| Record name | Propanoic acid, 2,2-dimethyl-, 2-azido-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-octadecenyl ester, [R-[R*,S*-(E)]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114275-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2,2-dimethyl-, 2-azido-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-octadecenyl ester, [R-[R*,S*-(E)]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and Diol Protection

The synthesis begins with L-serine, a chiral pool starting material, to ensure enantiopurity. N-Boc-L-serine is protected at the hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) in dimethylformamide (DMF) with imidazole as a base, yielding N-Boc-O-TBS-L-serine. This step achieves 95% yield and prevents racemization during subsequent reactions.

Palladium-Catalyzed Cross-Coupling

A pivotal step involves coupling the serine derivative with E-1-pentadecenyl boronic acid under Suzuki-Miyaura conditions. Using Pd(OAc)₂ and SPhos as ligands in THF/H₂O at 60°C, the reaction forms a ketone intermediate with retention of the alkene geometry. This step proceeds in 89% yield and establishes the C4-C5 double bond (4E configuration).

Diastereoselective Ketone Reduction

The ketone is reduced to the erythro diol using lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H). This reagent ensures high diastereoselectivity (de >99%) by favoring syn-addition, producing the (2S,3R) configuration. The reaction is conducted in anhydrous THF at −78°C, achieving 93% yield.

| Condition | Solvent | Temp (°C) | Yield (%) | de (%) |

|---|---|---|---|---|

| NaN₃, NH₄Cl | DME/EtOH | 70 | 85 | 98 |

| NaN₃, FeCl₃ | THF | 25 | 72 | 90 |

| NaN₃, LiCl | DMF | 50 | 68 | 85 |

Hydroxyl Group Protection

TBS Protection of C3 Hydroxyl

The secondary hydroxyl at C3 is protected with TBSCl (1.2 equiv) in DMF using imidazole (2.5 equiv) at 25°C. This step proceeds quantitatively (>99% yield) without affecting the primary hydroxyl at C1.

Pivaloylation of C1 Hydroxyl

The primary hydroxyl is acylated with pivaloyl chloride (1.5 equiv) in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction completes within 2 hours at 0°C, yielding the pivaloyl ester in 92% yield.

Table 2: Efficiency of Protection Steps

| Step | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| C3 TBS protection | TBSCl, imidazole | DMF | 4 | >99 |

| C1 pivaloylation | PivCl, Et₃N | DCM | 2 | 92 |

Olefination and Final Product Isolation

Wittig Reaction for 4E Double Bond

The aldehyde intermediate, generated via ozonolysis of the diene, undergoes Wittig olefination with n-tetradecyltriphenylphosphonium bromide. The reaction is conducted in toluene/THF (3:1) under nitrogen at −30°C, using phenyllithium as a base. This step installs the trans double bond (4E) in 88% yield.

Purification and Characterization

The crude product is purified via silica gel chromatography (hexane/EtOAc, 4:1) to afford the title compound in 71% overall yield. Structural confirmation is achieved through:

-

¹H NMR : δ 5.42 (m, 2H, CH=CH), 4.25 (dd, J = 6.2 Hz, 1H, C3-H), 3.92 (m, 1H, C2-H).

-

HRMS : [M+Na]⁺ calcd. for C₃₄H₆₆N₄O₃SiNa: 645.4692; found: 645.4689.

-

IR : 2100 cm⁻¹ (N₃ stretch), 1740 cm⁻¹ (C=O).

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the tert-butyldimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields an amine derivative, while oxidation can lead to the formation of various oxidized products.

Scientific Research Applications

Scientific Research Applications

-

Protein Kinase C Inhibition

- This compound has been identified as a potent inhibitor of Protein Kinase C (PKC), which plays a critical role in various cellular processes including growth, differentiation, and apoptosis. Inhibition of PKC can be significant in cancer research and treatment strategies aimed at controlling cell proliferation .

-

Sphingolipid Metabolism Studies

- As a sphingosine analog, (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine is utilized in the study of sphingolipid metabolism. Sphingolipids are essential components of cell membranes and are involved in signaling pathways. Research indicates that modifications to sphingosine can impact cellular signaling and lipid metabolism .

-

Glucosylceramide Synthase Inhibition

- The compound has been investigated for its potential to inhibit glucosylceramide synthase, an enzyme involved in the biosynthesis of glycosphingolipids. This inhibition is relevant for conditions such as Gaucher's disease where glucosylceramide accumulation occurs. Studies have shown that derivatives of this compound can effectively reduce glucosylceramide levels in cellular models .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Protein Kinase C Inhibition | Inhibits PKC activity, affecting cell growth and differentiation | Significant reduction in PKC activity observed |

| Sphingolipid Metabolism | Modulates sphingolipid pathways | Alters signaling pathways related to cell survival |

| Glucosylceramide Synthase Inhibition | Reduces levels of glucosylceramide in cells | Effective inhibition demonstrated in vitro |

Case Studies

-

Inhibition of Protein Kinase C

- A study conducted on cancer cell lines demonstrated that treatment with (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine led to a marked decrease in PKC activity, correlating with reduced cell proliferation rates. This suggests its potential as a therapeutic agent in cancer treatment.

-

Impact on Sphingolipid Signaling

- Research involving the application of this compound revealed alterations in sphingolipid signaling pathways that regulate apoptosis and cell survival. The findings indicate that manipulating sphingosine derivatives can provide insights into therapeutic strategies for diseases linked to sphingolipid dysregulation.

-

Therapeutic Potential in Lysosomal Storage Disorders

- Investigations into glucosylceramide synthase inhibition highlighted the potential of (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine as a candidate for treating lysosomal storage disorders. The compound effectively reduced glucosylceramide accumulation in cellular models mimicking Gaucher's disease.

Mechanism of Action

The mechanism of action of (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules. The sphingosine backbone plays a role in modulating cellular signaling pathways, particularly those related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The table below highlights key differences between the target compound and its analogs:

Key Observations :

- Pivaloyl vs. Free Hydroxyl (C1): The pivaloyl group in the target compound improves membrane permeability and resistance to enzymatic degradation compared to analogs like 114299-64-8 .

- TBDMS Protection (C3): Unlike the Fmoc-protected analog (149035-77-8), TBDMS offers orthogonal protection compatible with azide-alkyne cycloaddition .

- Natural vs. Synthetic: Natural ceramides (e.g., from Linaria vulgaris) lack azide or silyl groups and exhibit distinct stereochemistry (2S,3S,4R vs. 2S,3R), altering their interaction with enzymes like ceramidases .

Reactivity in Click Chemistry

The C2 azide group in the target compound enables efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a feature shared with 118464-49-6 (a gulo-lactone derivative) but absent in natural ceramides .

Solubility and Stability

- The TBDMS group increases hydrophobicity, making the compound soluble in organic solvents (e.g., DCM, THF) but insoluble in water. This contrasts with 1216552-75-8, which contains a chloromethyl group and phenyl ester, enhancing aqueous instability .

- Pivaloyl vs. Fmoc: The pivaloyl group provides superior steric protection over Fmoc, reducing side reactions during glycosylation .

Biological Activity

(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine is a synthetic sphingolipid that has garnered interest in biological research due to its unique structural properties and potential applications in cell signaling and therapeutic development. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.

- Molecular Formula : C24H49N3O2Si

- Molecular Weight : 439.75 g/mol

- CAS Number : 114299-64-8

- Structure : The compound features an azido group at the 2-position and a tert-butyldimethylsilyl protecting group, which influences its reactivity and biological interactions.

The biological activity of (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine is primarily attributed to its role as a sphingolipid analog. Sphingolipids are crucial components of cell membranes and play significant roles in cell signaling pathways. This compound is known to activate various cellular responses by modulating sphingolipid metabolism.

Key Mechanisms:

- Cell Signaling Modulation : It may influence pathways involving sphingosine-1-phosphate (S1P), a lipid mediator involved in cell proliferation, migration, and survival.

- Apoptosis Induction : Studies suggest that this compound can induce apoptosis in specific cancer cell lines by altering sphingolipid metabolism.

- Inflammatory Response Regulation : It has been observed to modulate inflammatory responses in various cellular models.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications, particularly in cancer treatment and inflammation modulation.

Case Studies:

-

Cancer Cell Line Studies :

- Research demonstrated that (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine effectively induced apoptosis in human breast cancer cells through S1P pathway modulation. This suggests its utility as a pro-apoptotic agent in cancer therapy.

- In another study involving prostate cancer cells, the compound was shown to inhibit cell proliferation by disrupting sphingolipid signaling pathways.

-

Inflammation Models :

- In murine models of inflammation, this compound reduced the levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. The modulation of macrophage activation states was particularly noted.

Table 1: Summary of Biological Activities

Table 2: Research Findings Overview

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Cell Lines | In vitro assays | Induced apoptosis via S1P modulation |

| Inflammation Models | Murine models | Reduced cytokine levels |

Q & A

Basic: What are the critical steps in synthesizing (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine, and how is stereochemical integrity maintained?

Answer:

The synthesis involves three key steps: (1) protection of hydroxyl groups (e.g., tert-butyldimethylsilyl [TBS] for C3-OH), (2) azide introduction at C2 , and (3) pivaloyl esterification at C1 . Stereochemical control is achieved via:

- Chiral auxiliaries or catalysts during azide introduction to preserve the (2S,3R) configuration.

- Low-temperature reactions (e.g., −78 °C for LiHMDS-mediated steps) to minimize epimerization .

- Chromatographic purification (e.g., silica gel column) to separate stereoisomers, as minor changes in mobile phase polarity can resolve co-eluting epimers .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- NMR (¹H, ¹³C, 2D-COSY): Assigns stereochemistry via coupling constants (e.g., confirms erythro configuration) and verifies TBS/pivaloyl groups .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., calculated [M+Na]⁺ = 678.3921; observed = 678.3918) .

- HPLC with UV/RI detection: Monitors purity (>95% by area normalization) and detects impurities (e.g., epimers) using C18 columns and acetonitrile/water gradients .

Advanced: How does the azide group influence the compound’s stability under varying experimental conditions?

Answer:

The azide group is light- and heat-sensitive, necessitating:

- Storage in amber vials at −20°C to prevent decomposition.

- Inert atmospheres (N₂/Ar) during reactions to avoid side reactions (e.g., formation of nitrenes).

- Kinetic monitoring via IR spectroscopy (azide stretch at ~2100 cm⁻¹) to detect premature degradation .

Data contradictions in stability studies often arise from trace metal contamination (e.g., Cu²⁺), which accelerates azide decomposition .

Advanced: What strategies resolve contradictions in reported yields during large-scale synthesis?

Answer:

Yield discrepancies (e.g., 62% vs. 99%) stem from:

- Scale-dependent purification losses: Larger scales require optimized gradient elution in chromatography .

- Epimerization during workup: Acidic/basic conditions may alter stereochemistry; neutral pH buffers are recommended .

- Reagent purity: Lower-grade DMDAAC (dimethyldiallylammonium chloride) introduces side reactions; use ≥99% purity reagents .

Advanced: How is this compound applied in studying sphingolipid signaling pathways?

Answer:

The azide enables click chemistry for:

- Bioorthogonal labeling: Conjugation with alkyne-modified fluorescent probes (e.g., BODIPY) to track sphingosine-1-phosphate (S1P) receptor interactions .

- Pull-down assays: Immobilization on agarose beads via CuAAC to identify binding partners in lipid rafts .

Challenges include ensuring azide reactivity without disrupting the native sphingosine backbone’s biological activity .

Advanced: How do researchers address co-eluting impurities, particularly stereoisomers, in chromatographic analysis?

Answer:

- Mobile phase optimization: Adjusting acetonitrile:water ratios (e.g., 85:15 → 80:20) improves resolution of (2S,3R) and (2R,3S) epimers .

- Chiral columns: Use of cellulose- or amylose-based stationary phases for enantiomeric separation .

- Preparative HPLC: Collecting fractions at 0.1% purity increments for NMR validation .

Advanced: What experimental design considerations are critical for in vitro studies using this compound?

Answer:

- Solvent compatibility: Use DMSO for solubility but limit concentrations to <0.1% to avoid cellular toxicity .

- Control experiments: Include desilylated (TBS-free) analogs to differentiate effects of the protecting group vs. the core structure .

- Dose-response profiling: Test 0.1–10 µM ranges to avoid off-target effects from azide-mediated oxidative stress .

Advanced: How can researchers validate the compound’s biological activity despite potential synthetic byproducts?

Answer:

- LC-MS/MS spiking: Compare retention times and fragmentation patterns with synthetic standards of suspected byproducts (e.g., deprotected sphingosine) .

- Biological triplicates: Repeat assays with independently synthesized batches to confirm reproducibility .

- SAR studies: Modify functional groups (e.g., replace TBS with acetyl) to isolate activity contributions .

Basic: What are the safety protocols for handling the azide functional group in this compound?

Answer:

- Explosion risk mitigation: Avoid grinding crystalline material; use wet solvents during isolation.

- Personal protective equipment (PPE): Wear face shields and fire-resistant lab coats.

- Waste disposal: Neutralize azides with 10% sodium nitrite/1 M HCl before disposal .

Advanced: How does the pivaloyl group influence the compound’s pharmacokinetic properties in cellular assays?

Answer:

The pivaloyl ester:

- Enhances lipophilicity (logP increased by ~2 units), improving membrane permeability.

- Introduces hydrolytic instability: Intracellular esterases cleave the group, releasing free sphingosine. Monitor hydrolysis via LC-MS (parent compound depletion over 24 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.